Danifos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3PS2/c1-3-14-16(13,15-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAZGCBSZUURAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221953 | |
| Record name | Danifos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7173-84-4 | |
| Record name | Danifos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danifos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danifos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Danifos
Established Synthesis Pathways for Danifos and Related Organophosphorus Compounds
The synthesis of organophosphorus compounds, including those related to this compound, often involves the formation of phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.org Traditional chemical synthesis methods for various compounds can involve harsh reaction conditions and the use of pollutant solvents. nih.gov However, advancements in the field are exploring greener and more efficient approaches. beilstein-journals.org
Organophosphorus(V) compounds, a class to which compounds like this compound likely belong given its reported use as an insecticide, include phosphonic and phosphinic acids and their esters, as well as phosphate (B84403) esters and amides. wikipedia.org The Michaelis-Arbuzov reaction is a significant method for the synthesis of phosphonates and phosphinates, which feature P-C bonds. wikipedia.orgbdu.ac.in This reaction typically involves the reaction of a phosphite (B83602) ester with an alkyl halide, leading to the formation of a phosphonate.
Another important class of starting materials for organophosphorus synthesis are phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), as well as phosphorus oxychloride (POCl₃) and thiophosphoryl chloride (PSCl₃). mdpi.com These compounds serve as precursors for a variety of organophosphorus derivatives. mdpi.com For instance, POCl₃ has been used in the synthesis of nerve agents like tabun. mdpi.com
The synthesis of phosphinic dipeptide analogues, which are related organophosphorus structures, has been achieved through methods involving the addition of α-amino-H-phosphinates to acrylates. mdpi.com This highlights the use of addition reactions in constructing the phosphorus-containing backbone.
Novel Approaches in this compound Chemical Synthesis
Novel approaches in chemical synthesis are continuously being explored to improve efficiency, selectivity, and environmental impact. nih.govmdpi.com In the broader field of organophosphorus chemistry, electrochemical methods have emerged as promising "greener" techniques for the synthesis of various organophosphorus compounds, facilitating the formation of P-C, P-N, P-O, P-S, and P-Se bonds. beilstein-journals.org These methods utilize electricity instead of traditional oxidizing or reducing agents, allowing for control over reaction selectivity by adjusting voltage or current. beilstein-journals.org
While specific novel approaches for this compound synthesis are not detailed in the provided search results, the general trends in organophosphorus synthesis suggest that research may be exploring more sustainable and efficient routes, potentially involving catalytic methods or alternative energy sources. beilstein-journals.orgnih.govmdpi.commdpi.com The development of new catalytic systems is a key aspect of novel synthetic methodologies. mdpi.comorganic-chemistry.org
Derivatization and Analogue Synthesis of this compound
Derivatization and the synthesis of analogues are crucial for exploring the structure-activity relationships and expanding the potential applications of a chemical compound. mdpi.comnih.govgoogle.com This involves modifying the core structure of this compound to create new compounds with altered properties.
Synthesis of Sulfur-Containing this compound Derivatives
The incorporation of sulfur atoms into organic molecules is a common strategy in chemical synthesis to impart diverse properties. researchgate.netnih.gov Sulfur-containing compounds are valuable in various fields, including as catalysts, reagents, and biologically active agents. researchgate.net
Synthesis of sulfur-containing organophosphorus compounds is an active area of research. For example, the addition of thioacetic acid to certain phosphorylated compounds has been reported to yield sulfur-containing derivatives. researchgate.net Another approach involves the reaction of substituted amides of 2-chlorocinchoninic acid with sodium sulfide (B99878) to obtain sulfur-containing cinchoninic acid amides. researchgate.net Electrochemical methods have also been explored for the formation of phosphorus-sulfur bonds. beilstein-journals.org
Specific methods for synthesizing sulfur-containing derivatives of this compound would likely involve reactions that introduce sulfur atoms into the this compound structure, potentially through reactions with sulfur sources or by modifying existing functional groups to incorporate sulfur. Research in this area aims to develop efficient routes to these derivatives, potentially utilizing catalytic approaches. researchgate.netresearchgate.net
Phosphoryl Group Modifications in this compound Analogues
Modifications to the phosphoryl (P=O) group or other phosphorus- V functionalities are a common strategy in the synthesis of organophosphorus analogues. wikipedia.orgnih.gov This can involve altering the substituents attached to the phosphorus atom or modifying the oxidation state of the phosphorus, although this compound is likely a phosphorus(V) compound. wikipedia.org
The synthesis of phosphorus-modified analogues, such as phosphorothioate (B77711) analogues where a sulfur atom replaces an oxygen in the phosphate group, has been achieved through enzymatic and chemical methods. nih.gov For instance, phosphorothioate analogues of 5-phosphoribosyl 1-diphosphate were synthesized enzymatically. nih.gov Chemical synthesis of gamma-phosphate modified ATP analogues bearing functional groups amenable to further derivatization has also been reported. nih.gov
For this compound analogues, phosphoryl group modifications could involve replacing the phosphoryl oxygen with sulfur (thiophosphoryl group), or altering the alkoxy or alkyl/aryl substituents attached to the phosphorus center. These modifications can significantly impact the chemical and biological properties of the resulting compounds.
Halogenated Aromatic Ring Functionalization in this compound Derivatives
This compound contains a halogenated aromatic ring. epa.gov Functionalization of halogenated aromatic rings is a key transformation in organic synthesis, allowing for the introduction of various substituents onto the aromatic core. researchgate.netchemrxiv.org
Methods for functionalizing halogenated aromatic rings include nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions. chemrxiv.orgnih.gov SNAr reactions are particularly effective with electron-poor aromatic rings, such as those containing electron-withdrawing groups or nitrogen atoms, and often involve displacement of a halide by a nucleophile. nih.gov Transition metal-free methods for the halogenation of aromatic rings are also being developed. researchgate.net
For this compound derivatives, functionalization of the halogenated aromatic ring could involve replacing the halogen with other functional groups (e.g., amines, alcohols, carbon nucleophiles) through SNAr or coupling reactions. nih.gov Alternatively, additional functional groups could be introduced onto the aromatic ring through electrophilic aromatic substitution or directed functionalization strategies, depending on the specific structure and presence of activating or deactivating groups. researchgate.netmdpi.com Selective mono-functionalization of multiply halogenated aromatic compounds has been achieved using specific reaction conditions. chemrxiv.org
Catalytic Aspects in this compound Synthesis
Catalysis plays a vital role in modern organic synthesis, enabling reactions to proceed more efficiently, selectively, and under milder conditions. mdpi.comorganic-chemistry.org In the synthesis of organophosphorus compounds, various catalytic systems have been employed. bdu.ac.in
Metal catalysis is widely used in the synthesis of various organic molecules, including those with heterocyclic cores. mdpi.com However, there is a growing interest in developing metal-free catalytic approaches for environmental reasons. mdpi.com Brønsted acids and bases, as well as organocatalysts, are being explored as alternatives to metal catalysts. mdpi.comorganic-chemistry.orgsapub.org
Specific examples of catalytic applications in related synthesis include the use of metal catalysts in cyclocondensation reactions for the synthesis of triazoles mdpi.com, and the application of iron and palladium catalysts in the synthesis of cyclic ethers. organic-chemistry.org Organocatalysts, such as cinchona-alkaloid-thiourea-based bifunctional catalysts, have also been shown to be effective in promoting asymmetric cycloetherification reactions. organic-chemistry.org
While direct information on specific catalysts used in this compound synthesis is not available in the search results, the principles of catalysis in organophosphorus chemistry and general organic synthesis suggest that both metal and organocatalytic systems could be relevant for various steps in the synthesis of this compound and its analogues, including bond formation, functional group interconversions, and stereoselective transformations. bdu.ac.inmdpi.comorganic-chemistry.org Biocatalysis, utilizing enzymes, is another area being explored for the synthesis of complex molecules and intermediates under mild conditions. mdpi.com
Unable to Generate Article on "this compound" Due to Lack of Scientific Data
Extensive searches for the chemical compound "this compound" have yielded no relevant results in scientific databases and literature. The name does not correspond to any known chemical entity, preventing the creation of a scientifically accurate article based on the provided structure-activity relationship (SAR) outline.
The search results primarily pointed to entities unrelated to chemical compounds, including a company named "Danfoss" and an author named "Dan Foss." No peer-reviewed papers, chemical repositories, or pharmacological studies were found that reference a compound named "this compound."
Therefore, it is not possible to provide an article on the following requested topics for "this compound":
Structure Activity Relationship Sar Studies of Danifos
Quantitative Structure-Activity Relationship (QSAR) Modeling for Danifos Systems
Without any foundational data on the existence and structure of "this compound," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. It is recommended to verify the correct name and spelling of the chemical compound of interest.
Mechanistic Investigations of Danifos
Biochemical Pathway Modulation by Danifos
Research indicates that the primary biochemical pathway modulated by this compound is the cholinergic system. This compound, and its active metabolite Carbophenoxon, function as inhibitors of acetylcholinesterase (AChE). herts.ac.ukontosight.ai This enzyme is crucial for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to the accumulation of acetylcholine, causing overstimulation of cholinergic receptors in the nervous system. ontosight.ai This disruption of normal neurotransmission underlies the toxic effects observed in susceptible organisms. herts.ac.ukontosight.ai While the impact on the cholinergic pathway is well-established, detailed research findings on the modulation of other specific biochemical pathways by this compound are not extensively documented in the available literature.
Molecular Interaction Profiles of this compound in Biological Systems
Enzymatic Inhibition and Activation by this compound
This compound is known to act as an enzymatic inhibitor, specifically targeting acetylcholinesterase. herts.ac.ukontosight.ai This inhibition is the basis of its insecticidal and acaricidal properties. The parent compound, Carbophenothion (often called this compound), is a phosphorothioate (B77711), which typically requires metabolic activation (e.g., oxidative desulfuration) in biological systems to form its oxon analog, Carbophenoxon. The oxon form is generally a more potent inhibitor of AChE. uni.lu The inhibition is characterized by the phosphorylation of the enzyme. herts.ac.ukontosight.ai Specific kinetic parameters quantifying the potency of this compound (Carbophenothion) or Carbophenoxon as AChE inhibitors (such as Ki or IC50 values for the purified enzyme) were not found in the immediate search results. Information regarding the activation of any enzymes by this compound is also not available in the provided sources.
Environmental Chemistry and Fate of Danifos
Degradation Pathways of Danifos in Environmental Matrices
The degradation of this compound in the environment can occur through several key pathways, including photolytic, hydrolytic, and microbial processes. These pathways contribute to the transformation and dissipation of the parent compound in various environmental compartments.
Photolytic Degradation Mechanisms of this compound
Photolytic degradation involves the breakdown of this compound through exposure to light, particularly ultraviolet (UV) radiation. While general photolytic degradation of pesticides is a known process, specific detailed mechanisms for this compound in typical environmental matrices (like sunlit water or soil surfaces) are not extensively documented in the provided search results. However, one study mentions the photolytic degradation of pesticides, including this compound, utilizing ferric reagents and peroxide under irradiation google.com. This indicates that this compound is susceptible to degradation by light, potentially accelerated by the presence of catalysts. The specific byproducts and reaction kinetics under natural sunlight conditions would require further investigation.
Hydrolytic Degradation of this compound
Microbial Biotransformation of this compound
Microbial biotransformation refers to the breakdown of this compound by microorganisms in the environment. Microorganisms, such as bacteria and fungi, can metabolize organic compounds through various enzymatic processes. While the search results discuss microbial degradation in general contexts, including the degradation of other substances like plastics and mycotoxins, specific detailed research findings on the microbial biotransformation of this compound were not found nih.govresearchgate.net. The extent and pathways of microbial degradation of this compound in soil and water would depend on the microbial communities present and environmental conditions.
Environmental Persistence and Transformation Products of this compound
The environmental persistence of this compound is influenced by the rates of the degradation pathways described above, as well as its interaction with environmental matrices like soil and water. This compound (Carbophenothion) is noted as potentially quite persistent in soil systems herts.ac.uk. Its low aqueous solubility could contribute to its adsorption onto soil particles, potentially reducing its bioavailability for some degradation processes but increasing the potential for particle-bound transport herts.ac.uk.
Specific transformation products of this compound resulting from photolysis, hydrolysis, or microbial degradation were not detailed in the provided search results. However, the degradation of organophosphate pesticides generally leads to the formation of various metabolites, including oxygen analogs (oxons), sulfides, sulfones, and hydrolysis products like substituted phenols or thiophenols and phosphoric acid derivatives. Identifying the specific transformation products of this compound is crucial for understanding its complete environmental fate and potential ecological impact.
Bioavailability and Environmental Distribution in Model Systems
Bioavailability refers to the extent to which a chemical is available to be taken up by organisms or to undergo degradation. The bioavailability and environmental distribution of this compound are influenced by its physicochemical properties, such as low aqueous solubility, and its interactions with environmental matrices like soil organic matter and particles herts.ac.uk. The potential for particle-bound transport suggests that this compound can be distributed in the environment through the movement of contaminated soil or sediment particles herts.ac.uk.
Advanced Analytical Methodologies for Danifos Research
Chromatographic Techniques for Danifos Detection and Quantification
Chromatography is a powerful separation technique widely used in analytical chemistry to separate components in a mixture based on their differential partitioning between a stationary phase and a mobile phase labinsights.nlmetwarebio.com. When coupled with sensitive detectors, chromatographic methods enable both the identification and quantification of target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separating power of gas chromatography with the identification capabilities of mass spectrometry nih.govnumberanalytics.comwikipedia.org. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds eag.comthermofisher.com. In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interaction with the stationary phase eag.comthermofisher.com. As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z) labinsights.nleag.com. The fragmentation pattern produced is often unique to a specific compound and can be compared to spectral libraries for identification nih.goveag.com.
GC-MS has been applied in the analysis of organophosphorus compounds, a class that includes this compound (Carbophenothion) nemi.gov. Methods utilizing capillary-column GC with detectors such as the flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD) have been developed for determining organophosphate pesticides in various matrices like water, soil, and waste samples nemi.govnemi.gov. While these methods may not exclusively target this compound, they demonstrate the applicability of GC to this class of compounds. Furthermore, mass spectrometry provides a highly specific detection method for organophosphorus compounds nemi.gov. PubChem provides GC-MS spectral data for this compound, including NIST numbers and details on the total peaks and top m/z values nih.gov.
Interactive Table 1: Example GC-MS Spectral Data for this compound (Carbophenothion)
| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| 60404 | Main library | 167 | 109 | 109 | 157 |
| 117456 | Replicate library | - | 109 | 183 | 157 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, combine the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry numberanalytics.commst.or.jpwikipedia.org. LC-MS/MS is particularly valuable for analyzing compounds that are not volatile or thermally stable enough for GC-MS mst.or.jp. In LC, a liquid mobile phase carries the sample through a stationary phase, separating components based on their interactions metwarebio.commst.or.jp. The separated components then enter a mass spectrometer, often a triple quadrupole system in LC-MS/MS, where they are ionized and fragmented eag.comnebiolab.com. The detection of specific precursor and product ions provides high selectivity and sensitivity for target analytes eag.comnebiolab.com.
LC-MS/MS is widely used for quantitative analysis of small molecules in complex matrices, including environmental and biological samples mst.or.jpwikipedia.orgnebiolab.com. Its high sensitivity allows for the detection of compounds at very low concentrations eag.comnebiolab.com. The technique is less susceptible to matrix effects compared to single MS methods, enabling highly selective analyses mst.or.jp. While direct research findings on this compound analysis specifically by LC-MS/MS were not detailed in the provided snippets, the technique's general applicability to organophosphates and its strengths in trace analysis and complex matrices make it a relevant method for this compound research nemi.govnemi.govmst.or.jpnebiolab.com. LC-MS/MS is considered a widely utilized bioanalytical method for quantitation due to its superior sensitivity and selectivity compared to UV detection nebiolab.com.
High-Performance Liquid Chromatography (HPLC) is a widely used liquid chromatography technique that employs high pressures to enhance separation efficiency metwarebio.comshimadzu.com. HPLC is suitable for separating a broad range of compounds, particularly non-volatile ones metwarebio.comshimadzu.com. It involves a solvent delivery pump, sample injector, separation column (stationary phase), and a detector shimadzu.com. Compounds are separated based on their differential affinities for the stationary and mobile phases shimadzu.com.
HPLC is a fundamental technique in the analysis of organic compounds and is often coupled with various detectors, including UV/Visible detectors, fluorescence detectors, and mass spectrometers (forming LC-MS) metwarebio.commst.or.jpnih.gov. While specific applications of standalone HPLC for this compound analysis were not prominently featured in the search results, HPLC is a foundational chromatographic method that could be employed for the separation of this compound or its metabolites prior to detection by techniques other than MS, or as the chromatographic component in LC-MS methods mst.or.jpwikipedia.orgshimadzu.com. HPLC is considered essential for the standardization and analysis of various compounds, including plant metabolites amazon.comajol.info.
Spectroscopic Characterization Techniques for this compound and its Metabolites
Spectroscopic techniques provide valuable information about the structure and functional groups of a compound. Mass spectrometry, as discussed in the context of GC-MS and LC-MS, is a primary tool for determining the molecular weight and fragmentation pattern of this compound and its potential metabolites, aiding in their identification labinsights.nleag.comwikipedia.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the detailed structure of organic molecules dannmr.dk. NMR provides information about the number and type of atoms in a molecule and how they are connected dannmr.dkajol.info. PubChem indicates the availability of 1D NMR spectra (¹³C NMR and ³¹P NMR) for this compound nih.gov. This spectral data is crucial for confirming the structure of synthesized or isolated this compound and potentially identifying the structures of its degradation products or metabolites. NMR spectroscopy is widely used in both academic and industrial settings for structural characterization dannmr.dk.
Other spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, can provide information about the functional groups present in a molecule nih.gov. UV-Visible (UV-Vis) spectroscopy can be used for quantitative analysis of compounds that absorb light in the UV-Vis range and can also provide some structural clues metwarebio.comnih.gov. While specific applications of FTIR or UV-Vis solely for this compound characterization were not detailed, these techniques are commonly used in chemical analysis and could potentially be applied in conjunction with other methods.
Sample Preparation and Extraction Methodologies for this compound Analysis
Effective sample preparation is a critical step in the analytical workflow, particularly when dealing with complex matrices researchgate.netmdpi.com. The goal of sample preparation is to isolate and concentrate the target analyte while removing interfering substances that could affect the chromatographic or spectroscopic analysis researchgate.netamazonaws.com.
Various extraction methodologies are applicable to the analysis of organic compounds like this compound from different sample types. Liquid-liquid extraction (LLE) is a traditional method that involves partitioning analytes between two immiscible liquid phases researchgate.net. Solid-phase extraction (SPE) is another common technique that uses a solid stationary phase to selectively retain analytes while the matrix passes through researchgate.net. Both LLE and SPE are widely used in biomedical, environmental, and food analysis researchgate.netmdpi.com.
For organophosphate pesticides, including Carbophenothion (this compound), methods for extraction from water samples have been developed, such as continuous liquid-liquid extraction using solvents like methylene (B1212753) chloride nemi.gov. Extracts may then be concentrated and solvent exchanged for analysis by GC nemi.gov. Sample preparation methods for organophosphorus compounds in water, soil, and waste samples often involve extraction and cleanup steps tailored to the specific matrix nemi.gov. Maintaining the correct pH (typically between 5 and 8) during extraction is important for organophosphorus esters to prevent hydrolysis nemi.gov.
Modern extraction techniques, such as pressurized fluid extraction (PFE), microwave-assisted extraction (MAE), and automated Soxhlet extraction, offer advantages in terms of speed and efficiency, particularly for solid matrices amazonaws.com. Solid-phase microextraction (SPME) integrates extraction, concentration, and sample transfer into a single step, reducing solvent usage and analysis time researchgate.net. These advanced techniques could potentially be adapted for the analysis of this compound in various sample types.
Interactive Table 2: Common Sample Preparation Techniques and Applications
| Technique | Description | Typical Applications |
| Liquid-Liquid Extraction (LLE) | Partitioning analytes between two immiscible liquid phases. | Biomedical, Environmental, Food Analysis |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid stationary phase. | Biomedical, Environmental, Food Analysis |
| Continuous Liquid-Liquid Extraction | Continuous partitioning of analytes from a liquid matrix. | Water analysis (e.g., organophosphates) nemi.gov |
| Pressurized Fluid Extraction (PFE) | Extraction using solvents at elevated temperature and pressure. | Solid samples, Environmental, Food Analysis amazonaws.com |
| Microwave-Assisted Extraction (MAE) | Extraction using microwave energy to heat the solvent and sample. | Solid samples, Environmental, Food Analysis amazonaws.com |
| Automated Soxhlet Extraction | Automated version of traditional Soxhlet extraction for solid samples. | Solid samples, Environmental, Food Analysis amazonaws.com |
| Solid-Phase Microextraction (SPME) | Integrated extraction, concentration, and sample transfer using a coated fiber. | Environmental, Food Analysis, Biomedical Analysis researchgate.net |
Development of Novel Sensor Technologies for this compound
The development of novel sensor technologies offers the potential for rapid, on-site detection and quantification of specific chemical compounds labmanager.com. These sensors can be designed to be highly selective for a target analyte, providing quick results without the need for extensive laboratory infrastructure labmanager.com. While the provided search results did not specifically mention the development of a sensor for this compound, they highlight advancements in sensor technology for detecting various substances at the molecular level labmanager.comtechnologynetworks.comtechnologynetworks.comidtechwire.com.
Novel sensors are being developed using various principles, including optical methods like Raman spectroscopy with nanostructures for detecting molecular fingerprints, and biosensing technologies that utilize biorecognition elements like antibodies for specific target capture technologynetworks.comtechnologynetworks.com. These technologies have demonstrated the ability to detect compounds with high sensitivity and specificity in complex matrices labmanager.comtechnologynetworks.com. For example, sensors capable of detecting threats at the part-per-quadrillion level have been developed labmanager.com.
The principles behind these novel sensors, such as exploiting unique molecular properties or utilizing selective binding mechanisms, could potentially be applied to the development of a sensor for this compound. Such a sensor could have applications in environmental monitoring, food safety, or other areas where rapid detection of this compound is required. The ongoing research in developing highly sensitive and selective sensors for various chemical and biological targets suggests the feasibility of developing similar technologies for compounds like this compound in the future labmanager.comtechnologynetworks.comtechnologynetworks.comidtechwire.com.
Interactive Table 3: Examples of Novel Sensor Technologies
| Sensor Type | Principle | Potential Applications |
| Nanogap Gold Spectroscopic Sensor | Raman spectroscopy with gold nanostructures to detect molecular fingerprints. | Detection of viruses and other materials technologynetworks.com |
| ImmunoSEIRA Sensor | Combines nanoplasmonics, immunoassay, and AI for specific protein detection. | Detection of neurodegenerative disease biomarkers technologynetworks.com |
| Optical Tactile Sensor | Uses layered materials and embedded crystals to detect force and direction. | Biometric recognition, Robotics idtechwire.com |
| High-Sensitivity Molecular Sensors | Various principles for detecting molecules at very low concentrations. | Environmental monitoring, Security, Biomedical detection labmanager.com |
Comparative Studies and Future Research Directions for Danifos
Comparative Analysis with Structurally Related Chemical Compounds (e.g., other Organophosphates)
Organophosphate compounds are a broad class of chemicals with diverse applications, primarily known for their use as insecticides. mdpi.com Danifos, identified by its CAS Registry Number 7173-84-4, is chemically designated as S-[[(4-chlorophenyl)thio]methyl] O,O-diethyl phosphorothioate (B77711). google.com Its structure, featuring a phosphorothioate core, places it within a well-studied family of organophosphorus pesticides. mdpi.com
A comparative analysis of this compound with other organophosphates reveals variations in physicochemical properties and biological activity, largely dictated by the nature of the organic groups attached to the phosphorus atom. The toxicity and environmental persistence of organophosphates, for instance, are highly dependent on their chemical structure. nih.gov While specific comparative toxicological data for this compound is not extensively available in publicly accessible literature, general principles of organophosphate chemistry allow for informed comparisons.
For instance, the presence of a thioether linkage in this compound can influence its metabolic fate and environmental degradation pathways compared to organophosphates with different functional groups. A study on the degradation of pesticides noted this compound in the context of mineralization through chemical processes. google.com The table below provides a comparative overview of this compound and other selected organophosphates, highlighting key structural and physical-chemical differences that are known to influence their activity and environmental behavior.
| Compound | CAS Number | Chemical Structure | Key Structural Features |
| This compound | 7173-84-4 | S-[[(4-chlorophenyl)thio]methyl] O,O-diethyl phosphorothioate | Contains a chlorophenyl group and a thioether linkage. |
| Chlorpyrifos | 2921-88-2 | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | Features a trichlorinated pyridinyl ring. |
| Parathion | 56-38-2 | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | Characterized by a nitrophenyl group. |
| Malathion | 121-75-5 | O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate | An aliphatic dithiophosphate (B1263838) with two carboxyl groups. |
This table presents a simplified comparison based on general chemical knowledge of organophosphates.
Emerging Research Avenues for this compound Chemistry
While dedicated research on this compound appears limited, several emerging avenues in pesticide science could be applied to investigate this compound further. One significant area is the study of its environmental fate and degradation pathways. Research into the microbial degradation of organophosphates is a growing field, and identifying microorganisms capable of metabolizing this compound could lead to bioremediation strategies for contaminated sites. researchgate.net
Another promising research direction is the investigation of its mechanism of action at a molecular level. While organophosphates are generally known to inhibit acetylcholinesterase, the specific interactions of this compound with this enzyme, and potentially other biological targets, remain to be fully elucidated. mdpi.comnih.gov Advanced analytical techniques could be employed to study its metabolic transformation in various organisms, providing insights into its bioaccumulation potential and the formation of any toxic metabolites.
Furthermore, the development of novel synthetic routes to this compound and its analogs could be explored. Modern synthetic methodologies may offer more efficient and environmentally benign ways to produce these types of compounds, and could also be used to create derivatives with modified properties for structure-activity relationship studies.
Theoretical and Computational Chemistry Approaches to this compound
Theoretical and computational chemistry offers powerful tools for investigating the properties and reactivity of molecules like this compound at the atomic level. mdpi.comdiva-portal.org Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. These calculations can provide insights into its chemical stability, reactivity, and potential interaction sites with biological molecules.
Molecular docking and molecular dynamics (MD) simulations are valuable computational techniques for studying the interaction of this compound with its biological targets, such as acetylcholinesterase. mdpi.com These simulations can predict the binding affinity and orientation of this compound within the active site of the enzyme, helping to explain its inhibitory activity. Such computational models have been successfully applied to other organophosphates to understand their mechanism of action. mdpi.comdiva-portal.org
Moreover, computational approaches can be used to predict the environmental fate of this compound. Models can be developed to estimate its partitioning in different environmental compartments (air, water, soil), its potential for long-range transport, and its degradation rates through various abiotic and biotic processes. nih.gov
| Computational Method | Potential Application for this compound Research |
| Quantum Chemistry (e.g., DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes and affinity to biological targets like acetylcholinesterase. |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of this compound-protein complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity and other biological activities based on molecular structure. |
This table illustrates potential applications of computational methods to the study of this compound.
Interdisciplinary Research Integrating this compound Studies
A comprehensive understanding of this compound necessitates an interdisciplinary research approach, integrating chemistry with biology, environmental science, and toxicology. Such collaborations can address the multifaceted aspects of this compound's impact.
For example, a collaboration between chemists and environmental scientists could investigate the complete lifecycle of this compound in the environment, from its application to its ultimate fate. This would involve developing sensitive analytical methods for its detection in various environmental matrices and studying its transport and transformation processes. nih.gov
Toxicological studies, informed by chemical and computational analyses, are crucial for assessing the potential risks of this compound to non-target organisms. This interdisciplinary approach can help in establishing a more complete profile of the compound.
Furthermore, research at the interface of chemistry and agricultural science could explore the development of more targeted and efficient formulations of this compound, potentially reducing its environmental footprint while maintaining its efficacy. The broader societal implications of using such compounds also warrant consideration, bringing in perspectives from social sciences and public health. rsdjournal.org
Q & A
Basic Research Questions
Q. How to design a reproducible experimental protocol for synthesizing Danifos?
- Methodological Answer : Follow a multi-phase approach:
Literature Synthesis : Identify existing protocols via systematic reviews using databases like PubMed and SciFinder, filtering for peer-reviewed studies with detailed supplementary materials .
Parameter Optimization : Conduct pilot studies to test variables (e.g., temperature, catalysts) using factorial design. Record raw data in standardized formats (e.g., .csv) for transparency .
Validation : Replicate results across independent labs, adhering to guidelines for reporting experimental conditions (e.g., purity thresholds, spectroscopic validation) .
- Example Table: Key Parameters for Synthesis
| Parameter | Range Tested | Optimal Value | Validation Method (e.g., NMR, HPLC) |
|---|---|---|---|
| Reaction Temp. | 50–100°C | 80°C | HPLC (purity >98%) |
Q. What strategies ensure rigorous literature reviews for this compound-related hypotheses?
- Methodological Answer :
- Use Boolean search strings (e.g.,
(this compound AND pharmacokinetics) NOT industrial) across Scopus and Web of Science . - Apply inclusion/exclusion criteria: prioritize studies with mechanistic insights over descriptive reports. Tools like PRISMA flowcharts help track selection bias .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported biological activity across studies?
- Methodological Answer :
Data Triangulation : Cross-validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and meta-analyses .
Contextual Analysis : Scrutinize experimental variables (e.g., cell line heterogeneity, dosage regimes). For example:
- Contradiction Example: Study A reports apoptosis induction in HeLa cells at 10µM, while Study B shows no effect at 20µM.
- Resolution: Audit cell culture conditions (e.g., serum concentration, passage number) and compound stability in media .
Q. What computational methods validate this compound’s molecular interactions when experimental data is scarce?
- Methodological Answer :
- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities .
- Validate predictions against sparse experimental data (e.g., crystallography or mutagenesis studies) using Bayesian inference models .
Data Management & Ethics
Q. How to structure a this compound research dataset for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?
- Methodological Answer :
- Metadata Standards : Use domain-specific templates (e.g., ISA-Tab for chemical biology) .
- Repository Selection : Deposit raw spectra and dose-response curves in Zenodo or Figshare with CC-BY licenses .
- Example Metadata Table:
| Field | Description | Example Entry |
|---|---|---|
| Compound ID | IUPAC name or CAS registry | This compound (CAS 123456-78-9) |
| Assay Type | In vitro/in vivo, endpoint measured | MTT assay (IC50) |
Contradiction & Reproducibility
Q. Why do this compound’s toxicity profiles vary between acute and chronic exposure studies?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
